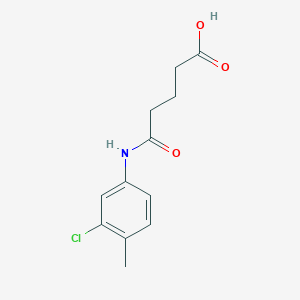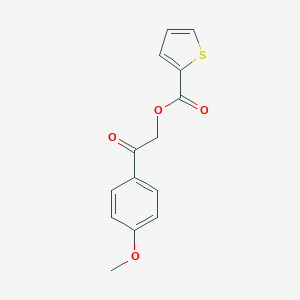![molecular formula C20H23ClN2O4 B495387 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid CAS No. 765925-00-6](/img/structure/B495387.png)
5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzyl group, an ethoxy group, a morpholine ring, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid typically involves multiple steps:
-
Formation of the Intermediate Benzylamine: : The initial step involves the chlorination of 2-ethoxybenzylamine to form 5-chloro-2-ethoxybenzylamine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
-
Coupling with Benzoic Acid Derivative: : The chlorinated benzylamine is then coupled with a benzoic acid derivative that contains a morpholine ring. This step often employs coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative greener solvents and reagents may be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
-
Reduction: : Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzoic acid moiety, converting them to amines or alcohols, respectively.
-
Substitution: : The chloro group in the benzyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, or other advanced materials.
Wirkmechanismus
The mechanism by which 5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a pharmaceutical agent, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-ethoxybenzoic acid: Lacks the morpholine ring and benzylamine group, making it less versatile in chemical modifications.
2-(Morpholin-4-yl)benzoic acid: Lacks the chloro and ethoxy substituents, which may affect its reactivity and biological activity.
5-Chloro-2-ethoxybenzylamine: Lacks the benzoic acid moiety, limiting its applications in certain synthetic routes.
Uniqueness
5-[(5-Chloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-[(5-chloro-2-ethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-2-27-19-6-3-15(21)11-14(19)13-22-16-4-5-18(17(12-16)20(24)25)23-7-9-26-10-8-23/h3-6,11-12,22H,2,7-10,13H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPRBCDCFYAWBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]nicotinic acid](/img/structure/B495304.png)
![Methyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]pyridine-3-carboxylate](/img/structure/B495305.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]nicotinic acid](/img/structure/B495306.png)
![3-{[(6-Carboxy-3-cyclohexen-1-yl)carbonyl]amino}benzoic acid](/img/structure/B495311.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 2-[(phenylacetyl)amino]benzoate](/img/structure/B495312.png)
![2-(4-Chlorophenyl)-2-oxoethyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B495314.png)
![5-[4-(Isopropoxycarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B495315.png)
![4-[4-(2-Naphthyloxy)anilino]-4-oxobutanoic acid](/img/structure/B495316.png)
![2-Oxo-2-phenylethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B495317.png)
![2,6-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B495319.png)


![3-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B495324.png)

